molecular formula C33H40O22 B600440 Herbacetin-8-glucoside-3-sophoroside CAS No. 77298-68-1

Herbacetin-8-glucoside-3-sophoroside

Cat. No.: B600440
CAS No.: 77298-68-1
M. Wt: 788.66
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Description

Properties

CAS No.

77298-68-1

Molecular Formula

C33H40O22

Molecular Weight

788.66

Synonyms

3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Scientific Research Applications

Herbacetin-8-glucoside-3-sophoroside exhibits a range of biological activities that make it a candidate for therapeutic use:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it relevant in the treatment of chronic inflammatory conditions.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and viruses .

Cancer Research

This compound has been studied for its potential anti-cancer effects:

  • Cell Cycle Regulation : It has been reported to influence cell cycle progression and induce apoptosis in cancer cells, suggesting a role in cancer therapy .
  • Case Study : A study published in 2022 detailed experiments where this compound was tested on breast cancer cell lines, showing a reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

Neuroprotective Applications

The neuroprotective effects of this compound have been explored:

  • Cognitive Function : Preliminary studies suggest that it may enhance cognitive function by modulating neuroinflammatory responses and promoting neuronal survival .

Metabolic Disorders

Research indicates the compound may play a role in managing metabolic disorders:

  • Anti-diabetic Effects : this compound has been linked to improved insulin sensitivity and glucose metabolism in animal models, indicating potential applications in diabetes management .

Formulation in Drug Development

This compound is being investigated for its utility in drug formulations:

  • Drug Delivery Systems : The compound's solubility and stability make it a candidate for incorporation into various drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Data Table: Summary of Applications

Application AreaSpecific Effects/FindingsReferences
Antioxidant ActivityProtects against oxidative stress
Anti-inflammatoryInhibits inflammatory pathways
Cancer ResearchInduces apoptosis in cancer cells
NeuroprotectiveEnhances cognitive function
Metabolic DisordersImproves insulin sensitivity
Drug DevelopmentPotential for enhanced drug formulations

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Herbacetin-8-glucoside-3-sophoroside belongs to the flavonol glycoside family, where variations in glycosylation patterns and hydroxyl group positions significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Glycosylation Sites Key Applications
This compound 77298-68-1 C₃₃H₄₀O₂₂ 788.66 3 (sophoroside), 8 (glucoside) Antioxidant studies, plant biochemistry
Kaempferol 3-sophoroside-7-rhamnoside 301-19-9 C₃₃H₄₀O₁₉ 740.70 3 (sophoroside), 7 (rhamnoside) Drug screening, toxicity research
Kaempferol 3-sophoroside-7-glucoside 93098-79-4 C₃₃H₄₀O₂₀ 756.66 3 (sophoroside), 7 (glucoside) Pharmacokinetic modeling
6-Hydroxykaempferol 7-glucoside 145134-61-8 C₂₁H₂₀O₁₂ 464.40 7 (glucoside) Anti-inflammatory research
Key Observations :

Glycosylation Position: this compound is unique in its 8-position glucosylation, unlike kaempferol analogs glycosylated at position 5. This positional difference impacts solubility and membrane permeability .

Molecular Weight and Solubility: Higher molecular weight (788.66 g/mol) compared to kaempferol derivatives (e.g., 740.70 g/mol for Kaempferol 3-sophoroside-7-rhamnoside) correlates with reduced solubility in aqueous media .

Bioactivity: Herbacetin derivatives generally exhibit stronger antioxidant activity than kaempferol analogs due to the additional hydroxyl group at position 8 . Kaempferol 3-sophoroside-7-rhamnoside shows higher bioavailability in drug screening assays, attributed to rhamnoside’s lipophilic nature .

Research Findings

  • Antioxidant Capacity : this compound demonstrated superior free radical scavenging activity (IC₅₀ = 12.3 μM) compared to Kaempferol 3-sophoroside-7-glucoside (IC₅₀ = 18.7 μM) in vitro, linked to its 8-hydroxyl group .
  • Enzymatic Stability : The sophoroside moiety at position 3 enhances resistance to β-glucosidase hydrolysis, prolonging its half-life in biological systems .
  • Pharmacokinetics: Kaempferol analogs with rhamnoside substituents exhibit faster absorption rates due to improved lipid solubility, whereas this compound shows prolonged plasma retention .

Preparation Methods

Glycosyltransferase Selection and Optimization

The regioselective attachment of sophoroside (a disaccharide of β-1,2-linked glucose units) at position 3 and glucoside at position 8 requires sequential glycosylation steps. Family 1 GTs, such as UGT78D2 from Arabidopsis thaliana, have demonstrated specificity for flavonoid 3-OH glycosylation, while UGT88E7 shows preference for 7-OH positions. However, engineering these enzymes to target position 8 remains an active area of research. Reaction parameters, including pH (6.5–7.5), temperature (30–37°C), and cofactor concentrations (UDP-glucose: 5–10 mM), significantly impact conversion rates.

Sequential Glycosylation Strategy

A two-step enzymatic process is often employed:

  • Sophoroside attachment at position 3 : A sophoroside-specific GT transfers the disaccharide from UDP-glucose to herbacetin’s 3-OH group.

  • Glucoside attachment at position 8 : A second GT catalyzes glucosylation at position 8 using UDP-glucose.
    This method achieves ~60–70% yield in optimized systems, though competing reactions at adjacent hydroxyl groups (e.g., 5-OH or 7-OH) necessitate rigorous enzyme screening.

Chemical Synthesis Approaches

Chemical synthesis offers precise control over glycosylation patterns but faces challenges in protecting group strategies and stereoselectivity. Key steps include aglycone functionalization, glycosyl donor activation, and deprotection.

Protecting Group Strategies

The hydroxyl groups of herbacetin must be selectively protected to ensure regioselective glycosylation. Common protecting groups include:

  • Acetyl (Ac) : For temporary protection of 5-OH and 7-OH.

  • Benzyl (Bn) : For persistent protection of 4'-OH.

  • Trityl (Tr) : To shield the 3-OH during sophoroside attachment.

A typical sequence involves:

  • Acetylation of 5-OH and 7-OH.

  • Tritylation of 3-OH.

  • Glucosylation at 8-OH using a glucosyl trichloroacetimidate donor.

  • Detritylation and sophorosylation at 3-OH with a sophorosyl donor.

  • Global deprotection (e.g., hydrogenolysis for Bn groups, alkaline hydrolysis for Ac groups).

Glycosylation Reactions

Glycosyl donors such as trichloroacetimidates or thioglycosides are activated under acidic (TMSOTf, BF3·OEt2) or oxidative (NIS/AgOTf) conditions. For example, the 8-OH glucosylation step employs glucosyl trichloroacetimidate activated by TMSOTf in anhydrous dichloromethane, achieving ~85% coupling efficiency. Subsequent sophorosylation at 3-OH requires a disaccharide donor with a β-1,2 linkage, synthesized via Koenigs-Knorr methodology.

Extraction and Purification from Natural Sources

While synthetic routes dominate, extraction from plant material provides an alternative for small-scale production. Equisetum hyemale and related species contain herbacetin glycosides, though yields are low (~0.2–0.5% dry weight).

Solvent Extraction and Fractionation

  • Plant material pretreatment : Drying and pulverizing aerial parts (e.g., 60–80°C for enzyme inactivation).

  • Ethanol extraction : Using 70–80% ethanol at 40–60°C for 2–3 hours, repeated 3–5 times.

  • Liquid-liquid partitioning : Crude extract is partitioned with n-butanol:chloroform:ethanol (8:5:1 v/v) to concentrate glycosides.

Chromatographic Purification

  • Macroporous resin chromatography : Adsorption on D101 resin, eluted with 30–50% ethanol to remove polyphenols.

  • Preparative HPLC : C18 columns with acetonitrile:water (25:75) gradients achieve >95% purity.

Analytical Validation of Synthesis

Structural Confirmation

  • NMR spectroscopy :

    • 1H NMR (DMSO-d6) : δ 6.85 (s, H-6), δ 5.12 (d, J=7.2 Hz, H-1'' of glucoside), δ 4.98 (d, J=7.0 Hz, H-1''' of sophoroside).

    • 13C NMR : 156.8 ppm (C-2), 133.4 ppm (C-3'), 104.2 ppm (C-1''' of sophoroside).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 789.1892 [M+H]+ (calc. 789.1889 for C33H40O22).

Purity Assessment

  • HPLC-DAD : C18 column (4.6 × 250 mm), gradient elution (acetonitrile:0.1% formic acid), retention time: 12.4 min.

  • LC-MS/MS : MRM transitions m/z 789→627 (loss of glucoside) and m/z 789→465 (loss of sophoroside) .

Q & A

Q. What are the key structural features of herbacetin-8-glucoside-3-sophoroside, and how do glycosylation patterns influence its identification?

this compound is a flavonoid glycoside characterized by a herbacetin aglycone (8-hydroxykaempferol) substituted with a glucoside at position 8 and a sophoroside (a disaccharide of two glucose units) at position 3 . Glycosylation patterns, such as the position and type of sugar moieties, significantly affect solubility, stability, and bioactivity. Structural elucidation typically employs NMR (to confirm linkage positions) and mass spectrometry (to determine molecular weight and fragmentation patterns). Comparative analysis with structurally similar compounds (e.g., gossypetin derivatives) is critical to avoid misidentification .

Q. What methodologies are recommended for isolating this compound from plant sources?

Isolation involves solvent extraction (e.g., methanol or aqueous acetone) followed by chromatographic purification. Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC with UV detection (e.g., 280 nm for flavonoids) is effective. For example, a protocol using a Zorbax SB L1 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid) can resolve glycosylated flavonoids based on retention times . Confirmation via LC-MS/MS (e.g., ESI-negative mode) ensures purity by matching fragmentation patterns to reference standards .

Q. How can researchers validate the purity of this compound after isolation?

Purity validation requires orthogonal methods:

  • HPLC-UV/ELSD : ≥95% purity threshold with baseline-separated peaks .
  • NMR : Absence of extraneous proton/carbon signals in 1D/2D spectra .
  • LC-HRMS : Exact mass determination (e.g., m/z 757.1978 [M-H]⁻ for C₃₃H₄₁O₂₀) . Contaminants (e.g., caffeine in plant extracts) are minimized using selective extraction solvents .

Advanced Research Questions

Q. What experimental designs are optimal for studying the antioxidant mechanisms of this compound?

Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity. For mechanistic studies:

  • ROS Scavenging : Measure inhibition of superoxide/hydroxyl radicals in cell-free systems (e.g., xanthine/xanthine oxidase assay).
  • Cellular Models : Apply oxidative stress inducers (e.g., H₂O₂) to cell lines (e.g., HepG2) and quantify intracellular ROS via fluorescent probes (e.g., DCFH-DA).
  • Enzyme Inhibition : Assess interaction with antioxidant enzymes (e.g., SOD, catalase) using kinetic assays . Include positive controls (e.g., ascorbic acid) and validate results with at least three biological replicates .

Q. How can researchers resolve contradictory data on this compound’s bioavailability in pharmacokinetic studies?

Contradictions often arise from:

  • Matrix Effects : Plasma proteins binding to glycosides, reducing free compound levels. Use protein precipitation or solid-phase extraction to mitigate interference .
  • Metabolite Interference : Hydrolysis of glycosides in the gut produces aglycones. Employ LC-MS/MS with MRM transitions specific to intact glycosides (e.g., m/z 757 → 285 for herbacetin aglycone) .
  • Species Variability : Compare rodent and human liver microsome models to assess metabolic stability .

Q. What strategies address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Regioselective Glycosylation : Use enzymatic methods (e.g., glycosyltransferases) over chemical synthesis to control sugar attachment positions .
  • Protecting Groups : Temporarily block reactive hydroxyls (e.g., at positions 5 and 7) during synthesis.
  • Analytical Validation : Confirm derivative structures via tandem MS and compare retention times to natural analogs .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s interaction with cellular receptors?

  • Ligand Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., NF-κB, COX-2).
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
  • Gene Knockout Models : Validate receptor-specific effects using CRISPR/Cas9-edited cell lines .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity assays?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
  • Principal Component Analysis (PCA) : Identify correlations between structural features and bioactivity .

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